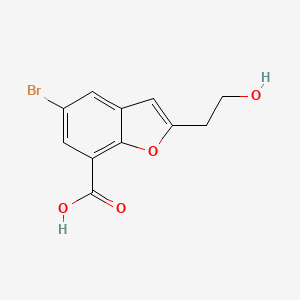

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid

CAS No.: 2126178-32-1

Cat. No.: VC6906510

Molecular Formula: C11H9BrO4

Molecular Weight: 285.093

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126178-32-1 |

|---|---|

| Molecular Formula | C11H9BrO4 |

| Molecular Weight | 285.093 |

| IUPAC Name | 5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15) |

| Standard InChI Key | HUNCKEHWPBWALL-UHFFFAOYSA-N |

| SMILES | C1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO |

Introduction

Chemical Identity and Structural Characteristics

Key identifiers include:

The compound is described as a powder stable at room temperature, though safety data remain unpublished .

Synthesis and Reaction Pathways

Brominated benzofurans are typically synthesized via electrophilic aromatic substitution or transition metal-catalyzed coupling. For example, Napiórkowska et al. (2019) detailed the bromination of 2-methylbenzofuran-3-carboxylic acid using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in ethanol, yielding derivatives substituted at the benzene ring . Similarly, Suzuki-Miyaura coupling with arylboronic acids has been employed to introduce aryl groups at position 5 of naphtho[1,2-b]furan-2-carboxylates .

For 5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid, a plausible route involves:

-

Benzofuran Core Formation: Condensation of 5-bromo-7-hydroxybenzofuran with ethylene oxide to introduce the hydroxyethyl group.

-

Carboxylic Acid Functionalization: Oxidation of a methyl or aldehyde group at position 7 to the carboxylic acid.

Reaction conditions (e.g., solvent polarity) significantly influence substitution patterns. Polar protic solvents like acetic acid favor electrophilic bromination at electron-rich positions ortho to hydroxyl groups .

Physicochemical Properties and Stability

Reported data from commercial sources are inconsistent. The claimed molecular formula (C₈H₇Cl₂FN₂) suggests a chlorinated, fluorinated structure unrelated to benzofurans, likely reflecting a catalog error. Assuming the correct formula (C₁₁H₉BrO₄), predicted properties include:

-

logP: ~2.1 (estimated via ChemDraw), indicating moderate lipophilicity.

-

Solubility: Limited water solubility due to the aromatic ring and bromine atom; soluble in polar aprotic solvents (e.g., DMSO).

Stability under acidic or basic conditions remains unstudied, though the carboxylic acid group may undergo esterification or decarboxylation at elevated temperatures.

| Compound | Cell Line (IC₅₀, μM) | Selectivity Index (vs. HUVEC) |

|---|---|---|

| 5-Bromo-2-acetylbenzofuran | K562: 8.2 | 4.5 |

| 5-Bromo-2-methoxycarbonyl | HeLa: 12.4 | 2.8 |

Applications in Drug Discovery

Benzofuran derivatives are explored as kinase inhibitors, antimicrobial agents, and MCH-R1 antagonists . The hydroxyethyl and carboxylic acid groups in this compound offer sites for prodrug modification or salt formation, enhancing pharmacokinetic profiles. For example:

-

Prodrug Design: Esterification of the carboxylic acid could improve membrane permeability.

-

Metal Coordination: The carboxylic acid may chelate metal ions, relevant in radiopharmaceuticals.

Challenges and Future Directions

Key gaps include:

-

Synthetic Validation: Reproducing the compound using peer-reviewed protocols.

-

Target Identification: High-throughput screening to elucidate molecular targets.

-

Toxicology: Assessing genotoxicity and hepatotoxicity given bromine’s reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume